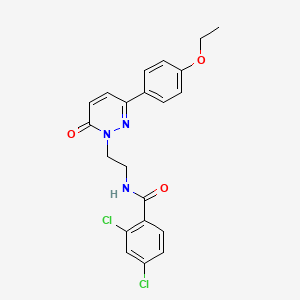

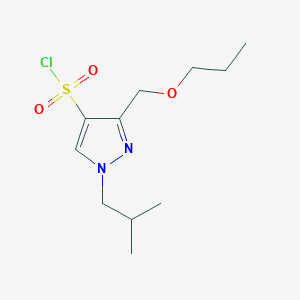

![molecular formula C19H14N2O10S2 B2931171 2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate CAS No. 2415631-19-3](/img/structure/B2931171.png)

2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that likely contains a nitrobenzenesulfonyl group . Nitrobenzenesulfonyl chloride, for example, is known to act as a reagent to form 2-nitrobenzenesulfonyl derivatives of alcohols and amines .

Synthesis Analysis

While specific synthesis methods for this compound are not available, nitrobenzenesulfonyl derivatives are generally prepared through reactions involving nitrobenzenesulfonyl chloride .Applications De Recherche Scientifique

Organic Synthesis Applications

- Versatile Means for Amine Protection and Alkylation: Nitrobenzenesulfonamides serve as protective groups for amines, facilitating their smooth alkylation and subsequent deprotection to yield secondary amines in high yields. This process leverages the reactivity of these compounds to achieve precise synthetic transformations (Fukuyama et al., 1995).

- Novel Carbonic Anhydrase Inhibitors: The reactivity of nitrobenzenesulfonamides with electrophilic phenols leads to the synthesis of novel [1,4]oxazepine-based sulfonamides, demonstrating strong inhibition of human carbonic anhydrases, highlighting their potential in therapeutic applications (Sapegin et al., 2018).

Materials Science and Environmental Applications

- Advanced Oxidation Processes: High-valent cobalt-oxo species generated from cobalt(II)-activated peroxymonosulfate processes, where nitrobenzene compounds play a role, offer a promising approach for the degradation of organic pollutants, indicating the environmental applications of these materials in water treatment technologies (Zong et al., 2020).

Synthetic Methodology

- Facile Oxidation of Sulfoxides to Sulfones: The use of peroxysulfur intermediates generated in situ from nitrobenzenesulfonyl compounds enables the chemoselective oxidation of sulfoxides to sulfones, illustrating a practical method for the preparation of sulfones under mild conditions (Kim & Lee, 1987).

- Computational and Experimental Studies on Sulfonamide Derivatives: The synthesis and characterization of new sulfonamide molecules derived from nitroanilines and sulfonyl chlorides provide insights into their structural, electronic properties, and potential interactions with proteins, suggesting their applications in drug design and materials science (Murthy et al., 2018).

Propriétés

IUPAC Name |

[3-methyl-4-(2-nitrophenyl)sulfonyloxyphenyl] 2-nitrobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O10S2/c1-13-12-14(30-32(26,27)18-8-4-2-6-15(18)20(22)23)10-11-17(13)31-33(28,29)19-9-5-3-7-16(19)21(24)25/h2-12H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CREXIANDRFSTLY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])OS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O10S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

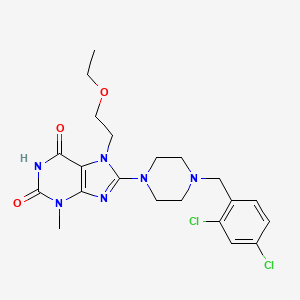

![(1R,5S)-N-(2-methoxyethyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2931088.png)

![N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-2-furamide](/img/structure/B2931091.png)

![1H,2H,3H-pyrrolo[2,3-b]pyridine-1-sulfonamide](/img/structure/B2931094.png)

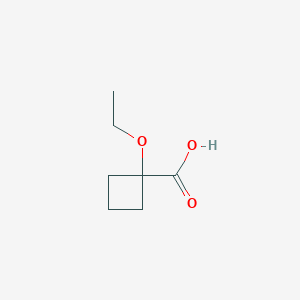

amine](/img/structure/B2931095.png)

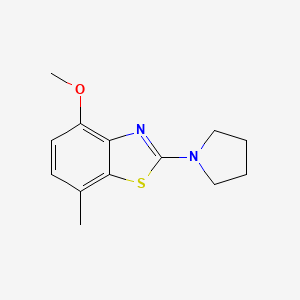

![(E)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2931096.png)

![N-[(2Z,4E)-1-(4-methylpiperidin-1-yl)-1-oxo-5-phenylpenta-2,4-dien-2-yl]benzamide](/img/structure/B2931105.png)

![2-[6-(tert-butylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B2931111.png)